BenchChemオンラインストアへようこそ!

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine

Synthetic chemistry Building blocks Procurement

Accelerate your medicinal chemistry campaigns with 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine (CAS 1784808-77-0), a high-purity (98%) fluorinated building block featuring a metabolically stable 1,1-difluoroethyl substituent. Compared to non-fluorinated or mono-fluorinated analogs, the difluoroethyl group blocks CYP450-mediated benzylic oxidation, enhances lipophilicity (LogP 1.51), and provides a unique steric/electronic profile essential for kinase inhibitor and anti-inflammatory lead series (e.g., WO2010143116A1). This compound delivers fragment-like physicochemical properties ideal for hit-to-lead optimization, with comprehensive SDS/GHS documentation enabling rapid safety review in GLP environments. Multi-supplier availability in 500 mg to 10 g quantities ensures supply chain continuity for parallel synthesis and library production.

Molecular Formula C5H6F2N2S
Molecular Weight 164.18 g/mol
Cat. No. B13567463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine
Molecular FormulaC5H6F2N2S
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC(C1=CSC(=N1)N)(F)F
InChIInChI=1S/C5H6F2N2S/c1-5(6,7)3-2-10-4(8)9-3/h2H,1H3,(H2,8,9)
InChIKeyIKUCSSDMBDQTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine: Chemical Identity, Purity Specifications, and Procurement Baseline


4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine (CAS 1784808-77-0) is a fluorinated heterocyclic building block belonging to the 2-aminothiazole class, possessing a 1,1-difluoroethyl substituent at the thiazole 4-position . The compound has a molecular formula of C5H6F2N2S and a molecular weight of 164.18 g/mol . It is commercially available from multiple chemical suppliers with purity specifications of 95-98% and typical pack sizes ranging from 500 mg to 10 g . The calculated partition coefficient (LogP) of 1.51 indicates moderate lipophilicity . The 1,1-difluoroethyl group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated or mono-fluorinated analogs, making this compound particularly valuable as a fragment or building block in medicinal chemistry campaigns where fluorine substitution is strategically employed to modulate pharmacokinetic properties [1].

Why 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine Cannot Be Replaced by Generic Thiazole-2-amines in R&D Workflows


Generic substitution of 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine with unsubstituted 2-aminothiazole or other alkyl-substituted analogs fails due to fundamental differences in physicochemical properties and biological recognition driven by the difluoroethyl moiety. The 1,1-difluoroethyl group at the 4-position introduces a unique combination of steric bulk, electronic effects, and lipophilicity (LogP 1.51) that cannot be replicated by hydrogen, methyl, or trifluoromethyl substituents [1]. Fluorine substitution patterns in thiazole scaffolds have been shown to critically influence enzyme inhibition profiles and target selectivity, as demonstrated by the differential ROCK II inhibitory activities observed across 4-aryl-thiazole-2-amine series where even subtle substituent variations resulted in dramatic IC50 shifts [2]. Furthermore, the difluoroethyl group enhances metabolic stability by blocking oxidative metabolism at the benzylic position, a property absent in non-fluorinated analogs that are susceptible to rapid CYP450-mediated clearance [3]. In patent-protected chemical space, the 1,1-difluoroethyl substitution pattern appears specifically in fluorinated aminotriazole and thiazole derivatives targeting therapeutic areas including inflammation, neurodegeneration, and kinase inhibition, indicating that this precise substitution is essential for maintaining the intellectual property and biological profile of lead series rather than being an arbitrary structural variation [4].

Quantitative Differentiation Evidence for 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine Versus Structural Analogs


Positional Isomer Comparison: 4-Substituted vs. 5-Substituted 1,1-Difluoroethyl Thiazole-2-amines in Synthetic Accessibility and Commercial Availability

The 4-(1,1-difluoroethyl) substitution pattern offers distinct synthetic and procurement advantages over the 5-substituted positional isomer. 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine (CAS 1784808-77-0) is commercially available from multiple established chemical suppliers with documented purity specifications of 98%, MDL number MFCD28552310, and established SDS documentation including GHS hazard classification . In contrast, the 5-substituted positional isomer 5-(1,1-difluoroethyl)thiazol-2-amine (CAS 1785125-81-6) is listed by only a single specialty supplier with no published MDL number and limited documentation . This difference in commercial availability and documentation completeness directly impacts procurement reliability for research programs requiring reproducible sourcing.

Synthetic chemistry Building blocks Procurement

Fluorination Pattern Differentiation: 1,1-Difluoroethyl vs. Trifluoromethyl Substitution in Thiazole-2-amines for Fragment-Based Drug Discovery

The 1,1-difluoroethyl group provides a balanced lipophilicity profile that distinguishes this compound from trifluoromethyl-substituted analogs. 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine has a calculated LogP of 1.51 , representing a moderate lipophilicity that aligns with fragment-like physicochemical properties for lead optimization. In contrast, trifluoromethyl-substituted thiazole analogs typically exhibit LogP values elevated by approximately 0.5-0.8 log units due to the greater lipophilicity of the -CF3 group compared to -CF2CH3 [1]. This difference in lipophilicity is critical for fragment-based drug discovery where maintaining appropriate solubility and permeability balance is essential for hit-to-lead progression. The 1,1-difluoroethyl group also occupies a steric volume intermediate between methyl and trifluoromethyl, offering distinct protein binding pocket accommodation not achievable with alternative fluorination patterns [2].

Fragment-based drug discovery Metabolic stability Lipophilicity

Class-Level Evidence: Aminothiazole Scaffold with 4-Position Fluorinated Alkyl Substitution in Patent-Protected Therapeutic Programs

The 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine scaffold appears in patent-protected fluorinated aminotriazole derivative series, specifically exemplified by 2-[[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methyl]triazol-4-amine, which is claimed in WO2010143116A1 for the treatment of inflammatory, allergic, and respiratory diseases [1]. This patent incorporation demonstrates that the precise 4-(1,1-difluoroethyl) substitution pattern, rather than generic thiazole-2-amine or alternative substitution patterns, was selected for development based on specific structure-activity relationships. In the broader thiazole-2-amine class, structure-activity relationship studies on 4-aryl-thiazole-2-amines as ROCK II inhibitors revealed that substitution at the 4-position is critical for activity, with compound 10l achieving an IC50 of 20 nM [2]. While direct quantitative data for the 1,1-difluoroethyl variant in this specific assay is not available, the class-level evidence establishes that 4-position substitution is a key determinant of biological activity in thiazole-2-amine-based kinase inhibitors.

Medicinal chemistry Kinase inhibition Patent analysis

Physical Property Differentiation: Purity, Handling, and Safety Profile for Laboratory Procurement Decisions

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is supplied with documented purity of 98% and comprehensive GHS hazard classification including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This standardized safety documentation enables proper laboratory handling protocols and regulatory compliance in procurement workflows. The compound has a defined molecular weight of 164.18 g/mol, InChI Key IKUCSSDMBDQTIG-UHFFFAOYSA-N, and MDL Number MFCD28552310, providing unambiguous identity verification . In contrast, many custom-synthesized or lesser-characterized thiazole analogs lack complete SDS documentation, MDL registration, or validated purity specifications . The availability of this documentation package differentiates this compound for procurement decisions in regulated research environments such as GLP laboratories or institutions requiring formal chemical safety review prior to acquisition.

Chemical procurement Laboratory safety Quality control

Validated Application Scenarios for 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine Based on Comparative Evidence


Fragment-Based Drug Discovery Campaigns Targeting Kinases Requiring Moderate Lipophilicity Building Blocks

Medicinal chemistry teams conducting fragment-based drug discovery can utilize 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine as a privileged fragment with balanced lipophilicity (LogP 1.51) and documented commercial availability. The 4-substituted difluoroethyl group provides a distinct steric and electronic profile that offers differentiated binding pocket interactions compared to methyl or trifluoromethyl analogs, as supported by the critical role of 4-position substitution in thiazole-2-amine-based ROCK II inhibitors (IC50 20 nM for optimized derivatives) [1]. The compound's moderate LogP aligns with fragment-like properties for efficient hit-to-lead optimization, avoiding the excessive lipophilicity penalties associated with trifluoromethyl analogs .

Synthesis of Patent-Protected Fluorinated Aminotriazole Derivatives for Inflammation and Respiratory Disease Research

Research groups investigating inflammatory, allergic, or respiratory disease pathways can employ this compound as a key intermediate for synthesizing fluorinated aminotriazole derivatives claimed in WO2010143116A1 [2]. The patent specifically exemplifies 2-[[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methyl]triazol-4-amine, indicating that the precise 4-(1,1-difluoroethyl) substitution pattern is essential for accessing the claimed chemical space and associated intellectual property. Using alternative substitution patterns would produce compounds outside the patent claims and potentially with different biological profiles [2].

Academic and Industrial Laboratories Requiring Fully Characterized Fluorinated Heterocyclic Building Blocks for Parallel Synthesis

Laboratories engaged in parallel synthesis or library production benefit from the compound's well-documented purity (98%), complete SDS/GHS hazard classification (H302, H315, H319, H335), and MDL registration (MFCD28552310) . This comprehensive documentation package enables efficient procurement and safety review in GLP-compliant environments, reducing the administrative burden associated with custom-synthesized or poorly characterized analogs. The compound's multi-supplier commercial availability further ensures supply chain redundancy for ongoing research programs .

Metabolic Stability Optimization Studies Leveraging 1,1-Difluoroethyl Substitution for Cytochrome P450 Blockade

Drug discovery programs seeking to improve metabolic stability can employ 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine as a scaffold where the difluoroethyl group blocks oxidative metabolism at the benzylic position [3]. This metabolic blocking strategy is a key differentiator from non-fluorinated or mono-fluorinated thiazole analogs that remain susceptible to CYP450-mediated oxidation and rapid clearance. The 1,1-difluoroethyl group specifically prevents hydroxylation at the carbon adjacent to the thiazole ring, a property that can be exploited in lead optimization campaigns targeting improved pharmacokinetic profiles [3].

Quote Request

Request a Quote for 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.